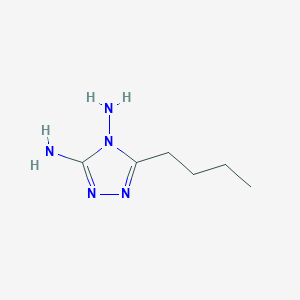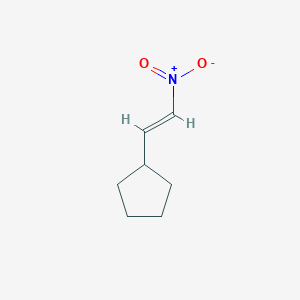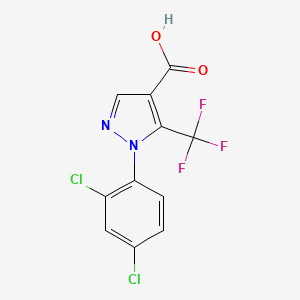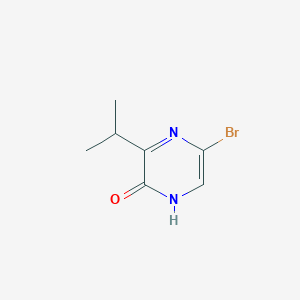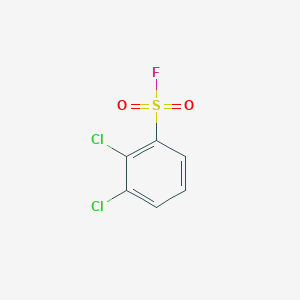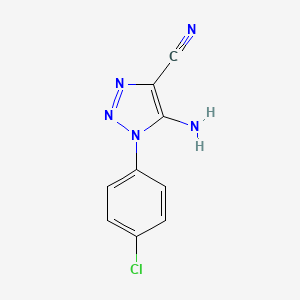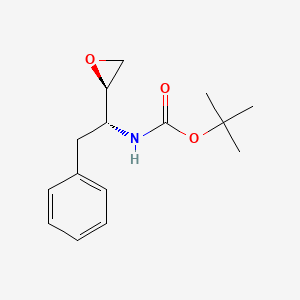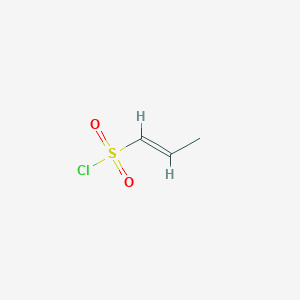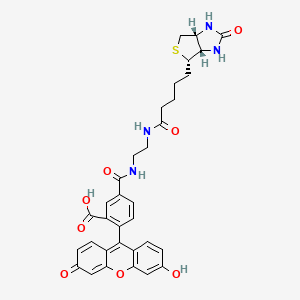
Biotin-(5-fluorescein)-conjugate
描述
Biotin-(5-fluorescein)-conjugate, also known as this compound, is a useful research compound. Its molecular formula is C33H32N4O8S and its molecular weight is 644.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of Biotin-(5-fluorescein)-conjugate, also known as N-(Biotinylamidoethyl)-fluorescein-5-carboxamide, is avidin , a protein found in egg whites . Avidin has a high affinity for biotin, a vitamin that plays a key role in cellular processes such as fatty acid synthesis and amino acid metabolism .
Mode of Action
this compound interacts with its target, avidin, through a process known as binding . The fluorescein part of the molecule is a fluorophore, which means it can absorb light at a certain wavelength and re-emit it at a longer wavelength . When the compound binds to avidin, the fluorescence or absorbance of the molecule is quenched .
Biochemical Pathways
It can be used to study the binding of biotin to avidin, which is important in various biological processes .
Pharmacokinetics
It is known that the compound is stable under normal storage conditions, and it can be resuspended in dmso or dmf .
Result of Action
The binding of this compound to avidin results in the quenching of the compound’s fluorescence or absorbance . This can be used to detect and quantify biotin-binding sites, providing valuable information for research in areas such as peptide and protein analysis .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. The compound should be protected from light and stored at room temperature to maintain its stability . Furthermore, the fluorescence of the compound can be affected by the pH of the environment .
生化分析
Biochemical Properties
Biotin-(5-fluorescein)-conjugate plays a significant role in biochemical reactions, particularly in the detection and quantitation of biotin-binding sites . It interacts with proteins such as avidin and streptavidin . Upon binding to these proteins, the fluorescence or absorbance of this compound is quenched , providing a measurable signal that can be used in various biochemical assays.
Cellular Effects
In cellular processes, this compound influences cell function by acting as a fluorescent marker. It allows for the visualization and tracking of biotin-labelled molecules within cells. For instance, when expressed in neural progenitor cells, a designed protein was able to bind both the this compound and biotinylated PLGA nanoparticles, and was able to release the this compound in response to urokinase plasminogen activator .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules like avidin and streptavidin . This binding leads to a decrease in the fluorescence intensity of the compound, which can be quantified and used to measure the presence and quantity of biotin-binding sites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with biotin-binding proteins like avidin and streptavidin . These proteins may facilitate the localization or accumulation of the compound in specific cellular compartments.
属性
IUPAC Name |
5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-21-25(14-18)45-26-15-19(39)7-10-22(26)29(21)20-8-5-17(13-23(20)32(42)43)31(41)35-12-11-34-28(40)4-2-1-3-27-30-24(16-46-27)36-33(44)37-30/h5-10,13-15,24,27,30,38H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H,42,43)(H2,36,37,44)/t24-,27-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFXKZUEOKPSD-LFERIPGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


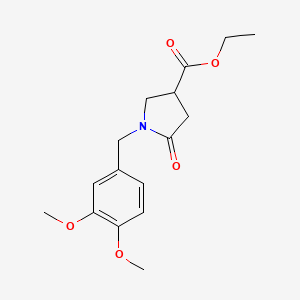
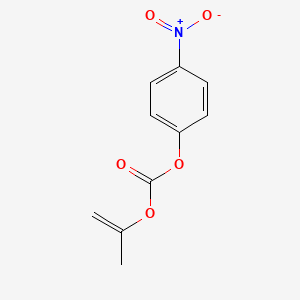
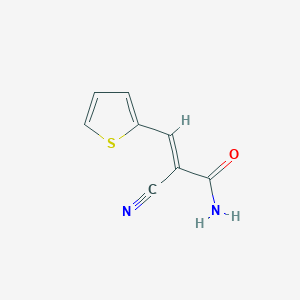
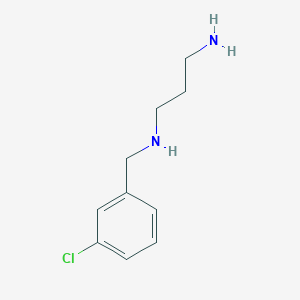
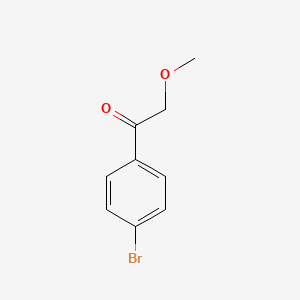
![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)
